molecular formula C11H9NO2 B2506698 2-Amino-3-methylnaphthalene-1,4-dione CAS No. 7427-09-0

2-Amino-3-methylnaphthalene-1,4-dione

Cat. No.: B2506698
CAS No.: 7427-09-0
M. Wt: 187.198
InChI Key: MRYHMFJDZYADEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C11H9NO2 It is a derivative of naphthoquinone and is known for its distinctive structure, which includes an amino group and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylnaphthalene-1,4-dione typically involves the reaction of 2-methyl-1,4-naphthoquinone with an appropriate amine. One common method includes the use of 2-methyl-1,4-naphthoquinone and ammonia or an amine under controlled conditions to introduce the amino group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted naphthoquinones .

Scientific Research Applications

2-Amino-3-methylnaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-methylnaphthalene-1,4-dione is unique due to the presence of both an amino group and a methyl group on the naphthoquinone structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYHMFJDZYADEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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